3-Bromo-5-methyl-1,2-oxazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(6)4(5)7-8-2/h6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPANOTZKEHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784843-64-6 | |
| Record name | 3-bromo-5-methyl-1,2-oxazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 3 Bromo 5 Methyl 1,2 Oxazol 4 Amine
Aromaticity and Electronic Structure Influence on Reactivity
The 1,2-oxazole ring is considered an aromatic heterocycle, though its aromaticity is less pronounced than that of its sulfur-containing counterpart, thiazole. wikipedia.org The electronic structure is characterized by a π-electron system delocalized over the five-membered ring. The presence of the electronegative oxygen atom, however, results in a non-uniform distribution of electron density. tandfonline.com
The substituents on the 3-Bromo-5-methyl-1,2-oxazol-4-amine ring significantly modulate its electronic properties and, consequently, its reactivity. The amino group at the C4 position is a strong electron-donating group, increasing the electron density of the ring and activating it towards electrophilic attack. The methyl group at the C5 position is a weak electron-donating group, further enhancing the ring's electron density. researchgate.net Conversely, the bromine atom at the C3 position is an electron-withdrawing group through induction but can also donate electron density through resonance.
Theoretical studies on substituted oxazoles have shown that electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. researchgate.net The interplay of these substituents in this compound results in a nuanced reactivity profile.
Table 1: Calculated Electronic Properties of Substituted Oxazoles
| Compound | Heat of Formation (kcal/mol) | -HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|---|
| Oxazole (B20620) | -1.58 | 9.534 | 4.491 | 14.024 |
| 4-methyl oxazole | -11.22 | 9.222 | 4.678 | 13.900 |
| 4,5-dimethyl oxazole | -19.95 | 8.780 | 4.854 | 13.634 |
Data sourced from theoretical calculations on oxazole derivatives. researchgate.net
Electrophilic Substitution Reactions on the Oxazole Ring System
Electrophilic aromatic substitution on the oxazole ring is generally favored at the C5 position, a preference that is enhanced by the presence of electron-donating substituents. tandfonline.comcopbela.org In the case of this compound, the powerful electron-donating 4-amino group would strongly direct incoming electrophiles. While the C5 position is already substituted with a methyl group, the C2 position could be a potential site for electrophilic attack, influenced by the directing effects of the adjacent nitrogen and the C4-amino group. However, electrophilic attack at C2 is generally less favored than at C5 or C4. semanticscholar.org
Nucleophilic Reactivity at the Bromine Center
The bromine atom at the C3 position of the oxazole ring is susceptible to nucleophilic displacement, although such reactions on the oxazole ring can be challenging. tandfonline.comsemanticscholar.org The reactivity of halogens on the oxazole ring towards nucleophilic substitution generally follows the order C2 > C4 > C5. tandfonline.comsemanticscholar.org The reactivity at the C3 position of a 1,2-oxazole is not as well-documented but is expected to be influenced by the electronic nature of the ring and the substituents.
More synthetically valuable are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions provide a versatile method for forming new carbon-carbon bonds at the C3 position by coupling the bromo-oxazole with various organoboronic acids.
Reactivity of the Amine Functionality (e.g., acylation, alkylation, condensation)
The 4-amino group in this compound exhibits typical reactivity for an aromatic amine. It can readily undergo:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, although overalkylation can be an issue.
Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).
These reactions are fundamental in modifying the structure of the parent compound for various applications, including the synthesis of more complex heterocyclic systems. scribd.com The synthesis of various 4-aminooxazoles has been reported, highlighting the utility of this functional group in further chemical transformations. researchgate.netresearchgate.netnih.gov
Reactivity of the Methyl Group
The methyl group at the C5 position of the oxazole ring is generally not highly reactive. However, under specific conditions, it can participate in reactions. For instance, it may undergo free-radical halogenation at the "benzylic-like" position. It could also potentially be deprotonated by a strong base to form a nucleophilic species that can react with electrophiles, although this is less common for simple methyl groups on electron-rich heterocycles. Condensation with aldehydes or other electrophiles might be possible under forcing conditions. The steric hindrance imposed by the methyl group at C5 can also influence the reactivity of the adjacent C4 position. mdpi.com
Ring-Opening and Rearrangement Pathways of Oxazoles
The oxazole ring, despite its aromaticity, can undergo ring-opening and rearrangement reactions under certain conditions.
Reductive Ring Opening: Reduction of the oxazole ring, for instance with nickel and aluminum alloy, can lead to ring cleavage. tandfonline.comsemanticscholar.org
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions with suitable dienophiles, leading to the formation of pyridines after a subsequent elimination step. wikipedia.orgnumberanalytics.com
Cornforth Rearrangement: 4-Acyloxazoles can undergo a thermal rearrangement known as the Cornforth rearrangement, where the acyl group and the C5 substituent exchange positions. wikipedia.org
Conversion to Other Heterocycles: Through nucleophilic addition followed by ring-opening and recyclization, oxazoles can be transformed into other heterocyclic systems such as imidazoles or pyrimidines. tandfonline.comsemanticscholar.org
The specific substitution pattern of this compound will influence the feasibility and outcome of these potential pathways.
Acid-Base Properties and Tautomeric Considerations (e.g., amino-imino tautomerism)
A significant aspect of the chemistry of 4-aminooxazoles is the potential for tautomerism. scribd.com this compound can exist in equilibrium between the amino form and the imino form.
Figure 1: Amino-Imino Tautomerism
Studies on analogous 2-aminooxazoles suggest that the amino tautomer is generally the more stable and predominant form, particularly in solution. scribd.com The equilibrium can be influenced by factors such as the solvent, pH, and temperature. numberanalytics.com This tautomeric equilibrium is a crucial consideration as the two forms can exhibit different reactivity.
Coordination Chemistry and Ligand Potential
The coordination chemistry of isoxazole (B147169) derivatives is a field of significant interest due to the potential of these heterocycles to act as ligands in the formation of metal complexes. The presence of nitrogen and oxygen atoms in the isoxazole ring, along with appended functional groups, allows for various binding modes to metal centers. While specific research on the coordination chemistry of This compound is not extensively documented in publicly available literature, the behavior of structurally similar isoxazole and oxazole compounds provides insights into its potential as a ligand.
The coordination potential of related compounds, such as those derived from sulfamethoxazole, which contains a 5-methyl-1,2-oxazol-3-yl moiety, has been explored. For instance, Schiff base ligands derived from 4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonamide have been synthesized and reacted with divalent transition metals like V(IV), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These studies indicate that the ligands coordinate with the metal ions, leading to the formation of complexes with defined geometries, such as square-planar and octahedral structures. researchgate.net This suggests that the amino group on the isoxazole ring can be a key site for modification to create more complex ligands.
Furthermore, the general class of 3-amino-5-methyl-1,2-oxazole derivatives has been noted for its involvement in coordination chemistry. For example, 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride is a precursor to compounds that can form metal-triazole complexes with transition metals like copper and zinc, highlighting the potential for catalytic applications. This points to the likelihood that the amino group of This compound could similarly participate in coordination to metal centers.
The broader family of oxazole derivatives also demonstrates a rich coordination chemistry. Monodentate 2-oxazoline ligands have been shown to form complexes with various divalent metals, including cobalt, nickel, and palladium. researchgate.net The crystal structure of a palladium complex, trans-PdCl₂(κ¹-N-rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole)₂, reveals coordination through the nitrogen atom of the oxazoline (B21484) ring. researchgate.net This mode of coordination is a strong possibility for This compound , where either the ring nitrogen or the exocyclic amino nitrogen could act as a donor atom.
While detailed experimental data on the coordination complexes of This compound are not available, the table below summarizes findings for related isoxazole and oxazole metal complexes to illustrate potential coordination behaviors.
| Ligand/Derivative | Metal Ion(s) | Coordination Mode/Geometry | Reference |
| Schiff bases from 4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonamide | V(IV), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Square-planar (Vanadium) and Octahedral | researchgate.net |
| 3-Amino-5-methyl-1,2-oxazole derivatives (leading to triazoles) | Cu(II), Zn(II) | Formation of metal-triazole complexes | |
| rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole | Pd(II) | Monodentate, coordination via ring nitrogen; Square-planar | researchgate.net |
| Schiff bases from 3-amino-1,2,4-triazole and substituted salicylaldehydes | Zn(II) | Tridentate, coordination via salicylidene-O, azomethine-N, and triazole-N; Octahedral | deepdyve.com |
The study of an isomer, 4-Bromo-5-methyl-1,2-oxazol-3-amine , has provided its crystal structure, which is a foundational step for understanding its potential interactions with metal ions, though no coordination complexes were reported in that study. nih.gov The presence of both a bromine atom and an amino group on the isoxazole ring of This compound suggests that it could function as a versatile ligand, potentially exhibiting monodentate or bidentate coordination, or serving as a building block for more complex multidentate ligands. The electronic effects of the bromo and methyl substituents would also influence the donor properties of the nitrogen and oxygen atoms, thereby affecting the stability and structure of any resulting metal complexes. Further research is required to isolate and characterize the coordination compounds of This compound to fully elucidate its ligand potential.
Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 5 Methyl 1,2 Oxazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is fundamental for determining the precise structure of a molecule in solution.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY)To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would definitively establish the substitution pattern on the oxazole (B20620) ring. For instance, correlations between the methyl protons and carbons C5 and C4 would confirm the 5-methyl substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, helping to understand the molecule's preferred conformation.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-Bromo-5-methyl-1,2-oxazol-4-amine, the spectra would be expected to show:
N-H stretching vibrations for the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations from the methyl group, usually found just below 3000 cm⁻¹.
C=N and C=C stretching vibrations from the oxazole ring, expected in the 1500-1650 cm⁻¹ region.
N-H bending vibrations around 1600 cm⁻¹.
C-Br stretching vibration , which would appear at lower frequencies in the fingerprint region (< 1000 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₄H₅BrN₂O, the expected monoisotopic mass is approximately 175.95853 Da. uni.lu The analysis would also reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule, providing further structural confirmation. Common fragmentation patterns for related structures often involve the loss of small molecules or radicals. researchgate.net
X-ray Crystallography for Absolute Structure and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on:
Bond lengths and angles , confirming the geometry of the oxazole ring and its substituents.
Absolute configuration and confirmation of the substitution pattern.
Intermolecular interactions , such as hydrogen bonding involving the amine group and the oxazole nitrogen, as well as potential halogen bonding involving the bromine atom. These interactions dictate how the molecules pack together to form a crystal lattice.
Electronic Absorption Spectroscopy (UV-Vis)
A comprehensive review of available scientific literature and spectral databases did not yield specific experimental electronic absorption spectroscopy (UV-Vis) data for the compound this compound. While spectroscopic methods are generally employed in the characterization of such novel compounds, detailed findings regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions (e.g., π → π* or n → π*) for this particular molecule are not publicly documented in the reviewed sources.
Theoretical studies and experimental data for structurally related compounds, such as other substituted isoxazoles, suggest that these molecules typically exhibit absorption bands in the UV region. For instance, studies on various isoxazole (B147169) derivatives have reported UV absorption maxima, which are influenced by the nature and position of substituents on the heterocyclic ring as well as the solvent used. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the molecule. However, without direct experimental measurement or computational analysis for this compound, any discussion of its specific UV-Vis characteristics would be speculative.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to determine its electronic absorption properties. Such data would be valuable for understanding the electronic structure of the molecule and could be useful for analytical purposes, such as concentration determination via spectrophotometry.
Theoretical and Computational Chemistry Approaches to 3 Bromo 5 Methyl 1,2 Oxazol 4 Amine
Quantum Mechanical Studies (DFT, Ab Initio) for Electronic Structure and Properties
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about molecular orbitals, electron density distribution, and energetic properties.
Geometry Optimization and Energetic Stability
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 3-Bromo-5-methyl-1,2-oxazol-4-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Table 1: Hypothetical Geometrical Parameters for this compound after Geometry Optimization
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-Br | 1.89 Å |
| C4-N(amine) | 1.38 Å | |
| C5-C(methyl) | 1.50 Å | |
| N-O | 1.42 Å | |
| Bond Angle | O-N-C3 | 108.5° |
| N-C3-C4 | 110.0° | |
| C3-C4-C5 | 107.5° | |
| Dihedral Angle | Br-C3-C4-N(amine) | ~180° (for a planar ring) |
Note: The values in this table are illustrative and would need to be calculated using quantum mechanical software.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. scispace.com
For this compound, the HOMO is expected to be localized on the amino group and the isoxazole (B147169) ring, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the isoxazole ring, particularly influenced by the electron-withdrawing bromine atom. The HOMO-LUMO gap would provide insights into its reactivity towards electrophiles and nucleophiles.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Oxazole (B20620) Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is hypothetical and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are indicative of nucleophilic sites, where the molecule is likely to be attacked by electrophiles. Conversely, regions of positive potential (typically colored blue) represent electrophilic sites, prone to attack by nucleophiles.
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the isoxazole ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and the region around the bromine atom might exhibit a positive potential, indicating their electrophilic character. tandfonline.com
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as nucleophilic substitution of the bromine atom or reactions at the amino group, DFT calculations can map out the entire reaction pathway.
For example, in a hypothetical nucleophilic substitution reaction, a computational study could model the approach of a nucleophile to the C3 carbon, the formation of a transition state, and the subsequent departure of the bromide ion. The calculated activation energy for this process would provide a quantitative measure of the reaction rate. Such studies have been performed on related isoxazole systems to understand their reactivity. rsc.orgacs.orgaip.org
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predicted spectra can be compared with experimental data to validate the computed structure and provide a more detailed assignment of the observed spectral features. nih.govijcce.ac.ir
For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups, which could then be compared with an experimental IR spectrum. Similarly, the chemical shifts of the protons and carbons could be calculated and compared with experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. grafiati.com
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR (cm⁻¹) ν(N-H) | 3400, 3310 | (Not available) |
| IR (cm⁻¹) ν(C=N) | 1620 | (Not available) |
| ¹H NMR (ppm) δ(CH₃) | 2.3 | (Not available) |
| ¹³C NMR (ppm) δ(C3) | 145 | (Not available) |
| UV-Vis λmax (nm) | 275 | (Not available) |
Solvation Effects and Intermolecular Interactions Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation. osi.lvresearchgate.netnih.gov
For this compound, modeling solvation would be crucial for accurately predicting its properties in solution. Furthermore, understanding the intermolecular interactions, such as hydrogen bonding and halogen bonding, is essential for predicting its behavior in condensed phases. bohrium.comacs.orgresearchgate.netaip.org The amino group is a potential hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. researchgate.net Computational analysis of these interactions can provide insights into the crystal packing and binding affinity to biological targets.
Tautomeric Equilibrium Analysis and Solvent Effects
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies on the tautomeric equilibrium and solvent effects for the compound This compound . While computational methods such as Density Functional Theory (DFT) are powerful tools for analyzing such properties, dedicated research on this particular molecule has not been published in the available scientific databases.
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a key consideration for substituted amino-heterocycles like This compound . The position of the tautomeric equilibrium can be significantly influenced by the surrounding solvent environment, which can stabilize one tautomer over another through intermolecular interactions.
In the absence of direct studies, any discussion on the potential tautomers of This compound and the influence of solvents would be purely speculative. Such an analysis would typically involve high-level quantum chemical calculations to determine the relative energies of the possible tautomeric forms (e.g., amino vs. imino) in the gas phase and in various solvents with different polarities. These calculations would provide insights into the equilibrium constants and the thermodynamic stability of each tautomer.
Strategic Applications of 3 Bromo 5 Methyl 1,2 Oxazol 4 Amine in Contemporary Organic Synthesis and Materials Science
Design and Synthesis of Functionalized Organic Molecules
The synthetic utility of 3-Bromo-5-methyl-1,2-oxazol-4-amine is primarily derived from the reactivity of its amino and bromo functional groups. These sites allow for a wide range of chemical modifications, making the compound a valuable starting point for the construction of more elaborate molecular architectures.
The amino group can readily undergo reactions such as acylation and N-arylation, while the bromo substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net Techniques like Suzuki, Stille, and Sonogashira couplings are commonly employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. researchgate.netacs.org
Research has demonstrated the successful coupling of related 3,4-diaryl-isoxazole scaffolds with other complex moieties, such as chiral pyrrolidines, to create novel inhibitors for protein kinases. mdpi.com In one such synthesis, the isoxazole (B147169) core was coupled to a carboxylic acid-functionalized pyrrolidine (B122466) via an N-hydroxybenzotriazole (HOBt)-activated ester, showcasing a practical method for generating complex hybrids. mdpi.com This highlights the potential of this compound to serve as a key intermediate in the synthesis of pharmacologically relevant compounds.
Role as a Scaffold for Heterocyclic Libraries and Chemical Biology Probes
The rigid isoxazole core of this compound provides a stable and predictable framework, or scaffold, for the development of combinatorial libraries of compounds for high-throughput screening and for the design of specific probes for chemical biology research. mdpi.com
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool for rapidly generating molecular diversity. mdpi.com The isoxazole scaffold is well-suited for use in such reactions. For instance, a study demonstrated the use of 5-amino-3-methylisoxazole-4-carboxylic acid, a closely related analogue, in a Passerini three-component reaction. mdpi.com In this process, the isoxazole-based carboxylic acid, an aldehyde, and an isocyanide react to form a series of α-acyloxyamides, demonstrating the feasibility of using functionalized amino-isoxazoles to quickly build complex and diverse molecular libraries. mdpi.com
The isoxazole ring itself can be chemically transformed into other heterocyclic systems, expanding its synthetic utility. researchgate.netrsc.org Palladium-catalyzed reactions can facilitate the conversion of isoxazole derivatives into a variety of other structures. researchgate.net For example, cascade reactions involving ring-opening and subsequent ring-closing have been developed to convert isoxazoles into functionalized pyrroles and isoquinolines. researchgate.net
Furthermore, the functional groups on this compound can be used to construct fused ring systems. Palladium-catalyzed heteroannulation of 4-haloisoxazoles with 2-aminophenylboronic acids has been shown to produce isoxazolo[5,4-c]quinolines, a class of polycyclic heterocycles with potential biological activity. researchgate.net These transformations underscore the value of the isoxazole core as a latent synthon for more complex heterocyclic frameworks.
Development of Novel Catalysts and Ligands
Nitrogen-containing heterocycles are widely used as ligands in organometallic chemistry and catalysis due to their ability to coordinate with metal centers. tandfonline.com The isoxazole ring, with its nitrogen and oxygen atoms, is no exception. Isoxazole-based compounds have been successfully designed as ligands for various catalytic applications.
A notable strategy involves the synthesis of 2,2′-bipyridine ligands, which are fundamental in coordination chemistry, starting from isoxazole precursors. acs.orgresearchgate.net In this approach, 4-propargylisoxazoles are coupled and then isomerized under iron and gold catalysis to form the bipyridine scaffold. acs.org Additionally, chiral Rhodium-diene complexes incorporating isoxazole-containing ligands have been explored for their efficacy in asymmetric catalysis, demonstrating the potential for creating enantioselective catalysts. uni-freiburg.de
Beyond catalysis, isoxazole derivatives have been developed as bivalent ligands for biological targets. An efficient, regioselective approach to novel bis(isoxazoles) based on the reaction of 5-nitroisoxazoles with various bis(nucleophiles) has been reported for creating ligands that modulate AMPA receptors. nih.gov
Potential Applications in Advanced Materials Science
The unique electronic and structural properties of the isoxazole ring make it an attractive component for the development of advanced organic materials. scilit.combenthamdirect.com Research has explored the integration of isoxazole derivatives into polymers, semiconductors, and dyes.
A review of the applications of isoxazole derivatives indicates their use in creating photochromic materials, electrochemical probes, and liquid crystals. researchgate.net
| Application Area | Research Focus | Key Findings |
| Conducting Polymers | Synthesis of polyisoxazoles and isoxazole-containing polymers. researchgate.netrsc.org | Synthesis of polymers with isoxazole rings in the main chain has been achieved via cycloaddition reactions. Thermal properties like glass transition temperatures are tunable based on the monomers used. rsc.org |
| Organic Semiconductors | Investigation of charge transport properties of isoxazole derivatives. worldscientific.comblucher.com.brarcjournals.org | Theoretical studies suggest that certain isoxazole derivatives could be effective hole transport materials, making them candidates for use in organic electronic devices. worldscientific.com |
| Functional Dyes | Synthesis of isoxazole-based azo and styryl dyes. emerald.combohrium.comresearchgate.net | Isoxazole azo dyes have been synthesized for coloring synthetic fibers, and isoxazole-based styryl dyes have been developed for applications in bioimaging. emerald.comresearchgate.net |
The synthesis of polyisoxazoles has been achieved through methods like nitrile-N-oxide cycloaddition polymerization. rsc.org These polymers, which can incorporate bio-based components, exhibit a range of thermal properties depending on the specific monomers used. rsc.org While reports on the conductivity of polymers derived specifically from this compound are limited, the general feasibility of creating isoxazole-containing polymers is well-established. researchgate.netrsc.org
In the field of organic electronics, isoxazole derivatives are considered promising candidates for semiconducting materials. worldscientific.comblucher.com.brarcjournals.orgresearchgate.net Density functional theory (DFT) calculations on some derivatives have shown favorable charge transport characteristics, particularly for hole mobility, suggesting their potential use in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). worldscientific.com
The development of functional dyes incorporating the isoxazole moiety is an active area of research. emerald.combohrium.com Polyfunctional heterocyclic azo dyes based on isoxazole have been synthesized and their performance in dyeing polyester (B1180765) has been investigated. emerald.com Furthermore, novel quinolin-2(1H-)-one-isoxazole dyes have been created and characterized, and isoxazole-based styryl dyes have been developed for use as fluorescent probes in bioimaging applications. researchgate.netrsc.org
Concluding Remarks and Future Research Directions
Remaining Challenges in the Synthesis and Functionalization of 3-Bromo-5-methyl-1,2-oxazol-4-amine
While general methods for isoxazole (B147169) synthesis are well-established, the specific preparation and subsequent functionalization of this compound present distinct challenges that require dedicated research efforts.
Functionalization: The primary challenge in the functionalization of this molecule is achieving selective reactivity at one of its functional sites—the bromo, amino, or methyl group—without affecting the others. The bromine atom at the C3 position is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira), but the conditions required can inadvertently lead to side reactions with the amino group at C4. researchgate.netsci-hub.se Conversely, reactions targeting the amino group, such as acylation or alkylation, might be complicated by the electronic effects of the adjacent bromine.
Key challenges include:
Orthogonal Protection Strategies: Developing robust protecting group strategies is crucial to selectively mask the amino group while performing transformations at the C3-bromo position, and vice-versa.
Regioselective C-H Activation: Exploring modern C-H activation techniques could enable functionalization of the methyl group or even the isoxazole ring itself, though achieving high regioselectivity in such a densely functionalized system is a formidable task. researchgate.net
Catalyst Development: Designing new catalysts that can operate under mild conditions is essential to preserve the integrity of the molecule's multiple functional groups during synthetic modifications.
Potential for Novel Reactivity Discoveries
The unique electronic nature of the this compound core suggests the potential for uncovering novel chemical transformations. The interplay between the electron-withdrawing bromine and the electron-donating amino group could lead to unexpected reactivity patterns.
Future research could explore:
Intramolecular Cyclizations: The adjacent bromo and amino groups are perfectly positioned to participate in intramolecular cyclization reactions upon introduction of a suitable linker, potentially forming novel fused heterocyclic systems.
Dipolar Cycloaddition Reactions: The isoxazole ring itself can, under certain conditions, act as a dipole in cycloaddition reactions, offering a pathway to complex polycyclic structures.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the isoxazole ring under various conditions (e.g., reductive, photolytic) could lead to ring-opening or rearrangement cascades, providing access to entirely different classes of compounds.
Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Research
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. mdpi.com For a molecule like this compound, these computational tools offer several exciting avenues of research.
| Application Area | Potential Impact on this compound Research |
| Reaction Prediction | AI models can predict the outcomes of unknown reactions, suggesting optimal conditions for the selective functionalization of the molecule and accelerating the discovery of novel reactivity. researchgate.net |
| Retrosynthesis Planning | ML algorithms can propose novel and efficient synthetic routes to the target compound and its derivatives, potentially identifying more cost-effective and sustainable pathways. researchgate.net |
| QSAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual libraries of derivatives based on the this compound scaffold, prioritizing the synthesis of the most promising candidates for applications in drug discovery. researchgate.netnih.gov |
| Property Prediction | AI can be used to predict key physicochemical properties (e.g., solubility, metabolic stability) for novel derivatives, aiding in the design of molecules with improved drug-like characteristics. researchgate.net |
By leveraging AI, researchers can navigate the complex chemical space of polysubstituted oxazoles more efficiently, reducing the experimental burden and accelerating the pace of discovery. acs.org
Broader Impact on Chemical Sciences and Related Fields
The development of a robust synthetic and functionalization toolbox for this compound would have a significant impact across multiple scientific disciplines.
Medicinal Chemistry: As a highly functionalized and versatile building block, this compound could serve as a starting point for the synthesis of new libraries of compounds for screening against a wide range of diseases. Isoxazole derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.org The specific substitution pattern of this molecule may unlock novel interactions with biological targets.
Materials Science: The oxazole ring is a component of various functional materials. The ability to precisely tailor the substituents on the this compound core could lead to the development of new organic semiconductors, fluorescent probes, or polymers with unique properties. smolecule.com
Agrochemicals: Isoxazole derivatives are also utilized in the agrochemical industry. Research into this compound could yield new, more effective, and potentially safer pesticides or herbicides.
Fundamental Organic Chemistry: Overcoming the challenges associated with the synthesis and selective functionalization of this molecule will contribute valuable knowledge to the broader field of heterocyclic chemistry, particularly in the areas of regioselectivity and catalyst development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-5-methyl-1,2-oxazol-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of brominated precursors with nitrile oxides or via bromination of pre-formed oxazole rings. For example, bromination at the 3-position of 5-methyl-1,2-oxazol-4-amine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) ensures regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometry of brominating agents.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlapping peaks. The amine proton (NH2) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the oxazole ring protons resonate between δ 6.8–8.2 ppm .
- IR Spectroscopy : Confirm NH2 stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹). Contradictions in functional group identification require cross-validation with mass spectrometry (ESI-MS) for molecular ion confirmation .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of 1,2-oxazole derivatives be addressed, particularly when competing substituents are present?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts bromine’s preference for electron-deficient positions. For 1,2-oxazoles, the 3-position is favored due to resonance stabilization of the intermediate. Experimental validation involves comparing bromination outcomes under varying conditions (e.g., Lewis acid catalysis vs. radical initiators). Conflicting results in literature (e.g., unexpected 4-bromo products) may arise from solvent polarity or temperature effects, necessitating controlled kinetic studies .
Q. What crystallographic strategies resolve ambiguities in the molecular packing or hydrogen-bonding networks of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite (SHELXL for refinement) resolves structural ambiguities. Key steps:
- Crystal growth via slow evaporation in a 1:1 chloroform/methanol mixture.
- Data collection at low temperature (100 K) to minimize thermal motion.
- Hydrogen-bonding networks are analyzed using Mercury software, with NH2 groups often forming intermolecular bonds to oxazole ring nitrogens. Discrepancies in unit cell parameters (e.g., due to polymorphism) require comparison with Cambridge Structural Database entries .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what are common pitfalls in catalytic systems?
- Methodological Answer : Bromine enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the methyl group at C5 can reduce catalytic efficiency. Optimize using bulky ligands (XPhos) and microwave-assisted heating (120°C, 20 min) to accelerate reactivity. Common pitfalls include homocoupling byproducts, mitigated by degassing solvents and using excess boronic acid. Reaction progress is monitored via GC-MS, with contradictions in yield attributed to catalyst poisoning by amine groups .
Q. What strategies validate the biological activity of this compound in antimicrobial assays, and how are false positives mitigated?
- Methodological Answer :
- In vitro assays : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution). Include controls (e.g., DMSO solvent) to rule out solvent toxicity.
- False positives : Address by repeating assays with pre-incubated compound (24 h in PBS) to confirm stability. SAR studies compare activity with non-brominated analogs to isolate bromine’s role .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields of brominated oxazoles across studies?
- Methodological Answer : Variations arise from differences in brominating agents (NBS vs. Br2), solvent polarity, or workup methods. Systematic reproducibility studies should:
- Standardize reagent purity (e.g., anhydrous NBS).
- Compare yields under inert (N2) vs. ambient atmospheres.
- Use high-resolution mass spectrometry to confirm byproduct formation (e.g., di-brominated species) .
Methodological Tools and Software
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
